molecular formula C27H30O11 B10771488 10-OBn-epi-ginkgolide C

10-OBn-epi-ginkgolide C

Cat. No. B10771488
M. Wt: 530.5 g/mol
InChI Key: YPOMAFCMSAKBRX-CLNXZACASA-N
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Description

10-OBn-epi-ginkgolide C is a natural product derivative known for its unique structure and biological activity. It is a member of the ginkgolide family, which are diterpenoid trilactones found in Ginkgo biloba. These compounds are known for their pharmacological properties, particularly as platelet-activating factor (PAF) antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-OBn-epi-ginkgolide C involves several steps, starting from ginkgolide C. The key steps include the protection of hydroxyl groups, selective oxidation, and benzylation. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like benzyl bromide for the benzylation step .

Industrial Production Methods

the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-OBn-epi-ginkgolide C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Benzyl bromide is used for benzylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

10-OBn-epi-ginkgolide C has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 10-OBn-epi-ginkgolide C is its antagonistic effect on the platelet-activating factor (PAF) receptor. By binding to this receptor, it inhibits the action of PAF, which is involved in various inflammatory and thrombotic processes. This makes it a potential candidate for treating conditions related to inflammation and thrombosis .

Comparison with Similar Compounds

Similar Compounds

  • Ginkgolide A
  • Ginkgolide B
  • Ginkgolide C
  • Ginkgolide J

Comparison

Compared to other ginkgolides, 10-OBn-epi-ginkgolide C is unique due to its benzylated structure, which may enhance its biological activity and stability. While all ginkgolides share the common feature of being PAF antagonists, the specific modifications in this compound provide it with distinct properties that can be advantageous in certain therapeutic applications .

properties

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

IUPAC Name

(1S,6R,9S,13S,17R)-8-tert-butyl-9,12,17-trihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C27H30O11/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,28-29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1

InChI Key

YPOMAFCMSAKBRX-CLNXZACASA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5O)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O

Origin of Product

United States

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